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4-(aminomethyl)tetrahydro-2H-

pyran-4-carbonitrile

Cat. No.: B1141998 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The tetrahydropyran (THP) moiety, a saturated six-membered cyclic ether, has emerged as a

crucial structural motif in medicinal chemistry. Its unique combination of properties makes it a

valuable building block for pharmaceutical intermediates, enabling the development of drugs

with improved efficacy and pharmacokinetic profiles. These application notes provide an

overview of the utility of THP derivatives, and the accompanying protocols offer detailed

methodologies for their synthesis and application.

The incorporation of a THP ring into a drug candidate can significantly enhance its

pharmacological properties. As a bioisostere of a cyclohexane ring, the THP moiety offers lower

lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion

(ADME) characteristics. The oxygen atom within the THP ring can also act as a hydrogen bond

acceptor, providing an additional point of interaction with biological targets and potentially

increasing binding affinity.

Several approved drugs and clinical candidates feature a tetrahydropyran core, underscoring

its importance in contemporary drug design. For instance, Gilteritinib (Xospata®), an inhibitor of

FMS-like tyrosine kinase 3 (FLT3) used for the treatment of acute myeloid leukemia, contains

an amino-THP substituent. Similarly, the investigational ATM kinase inhibitor AZD0156

incorporates a THP-amine fragment to achieve a superior pharmacological profile.
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Advantages of Incorporating Tetrahydropyran
Derivatives in Drug Candidates:

Improved ADME Properties: The lower lipophilicity of the THP ring compared to a

cyclohexane ring can lead to better solubility and metabolic stability.

Enhanced Target Binding: The oxygen atom can act as a hydrogen bond acceptor, leading to

tighter binding with the target protein.

Modulation of pKa: The presence of the THP moiety can influence the acidity or basicity of

nearby functional groups, which can be crucial for drug absorption and target engagement.

Conformational Rigidity: The defined chair-like conformation of the THP ring can reduce the

entropic penalty upon binding to a target, leading to higher affinity.

Quantitative Data on the Impact of Tetrahydropyran
Derivatives
The strategic inclusion of a tetrahydropyran ring can lead to measurable improvements in the

properties of a drug candidate. The following tables summarize key quantitative data from the

literature.
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Drug/Candidate Target

Key

Improvement

with THP

Moiety

Quantitative

Data
Reference

JAK1 Inhibitor JAK1

Increased

lipophilic ligand

efficiency (LLE)

and improved

clearance.

1.4-fold increase

in LLE compared

to cyclohexyl

analog. Lower

unbound in vivo

rat clearance.

Gilteritinib FLT3, AXL

Potent and

selective kinase

inhibition.

Approved by the

FDA for relapsed

or refractory

acute myeloid

leukemia.

AZD0156 ATM Kinase

Superior

pharmacological

profile compared

to predecessors.

Advanced to

Phase I clinical

trials.

Experimental Protocols
The synthesis of tetrahydropyran derivatives can be approached through various strategies,

including the formation of the THP ring itself or the use of THP as a protecting group for

alcohols.

Protocol 1: Synthesis of a Substituted Tetrahydropyran
Ring via Intramolecular Oxa-Michael Addition
This protocol describes a general method for the construction of a tetrahydropyran ring through

the intramolecular 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl system.[1]

Materials:

Hydroxy-α,β-unsaturated ester/ketone precursor
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Base catalyst (e.g., sodium hydride, DBU)

Anhydrous solvent (e.g., THF, DCM)

Quenching solution (e.g., saturated aqueous ammonium chloride)

Extraction solvent (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Dissolve the hydroxy-α,β-unsaturated ester/ketone precursor in the anhydrous solvent under

an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add the base catalyst to the solution.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed, as monitored by thin-layer chromatography (TLC).

Carefully quench the reaction by the slow addition of the quenching solution.

Extract the product into the organic extraction solvent.

Wash the organic layer with brine, dry over the anhydrous drying agent, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of an Alcohol as a
Tetrahydropyranyl (THP) Ether
This protocol details the widely used method for protecting a hydroxyl group as a THP ether

using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[2][3]

Materials:
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Alcohol

3,4-Dihydro-2H-pyran (DHP) (1.5 equivalents)

Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), 0.1 equivalents)

Anhydrous dichloromethane (DCM)

Water

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

In a round-bottomed flask under an inert atmosphere, dissolve the alcohol in anhydrous

DCM.

Add DHP to the solution.

Add the acid catalyst to the mixture.

Stir the reaction at room temperature and monitor its progress by TLC.

Once the reaction is complete, quench the reaction by adding water.

Separate the organic layer and extract the aqueous layer with DCM.

Combine the organic layers, dry over the anhydrous drying agent, filter, and concentrate

under reduced pressure to obtain the crude THP ether.[2]

Purify by column chromatography if necessary.

Protocol 3: Deprotection of a Tetrahydropyranyl (THP)
Ether
This protocol describes the removal of the THP protecting group under mild acidic conditions to

regenerate the alcohol.[3]
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Materials:

THP ether

Methanol (MeOH)

Trifluoroacetic acid (TFA) (0.1 equivalents)

Dichloromethane (DCM)

Water

Procedure:

Dissolve the THP ether in methanol.

Add trifluoroacetic acid to the solution.

Stir the mixture at room temperature for 15-30 minutes, monitoring the reaction by TLC.

Once the starting material is consumed, remove the solvent in vacuo.

Dissolve the residue in dichloromethane and wash with water.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield

the deprotected alcohol.[3]

Visualizing Key Pathways and Processes
The following diagrams illustrate a key signaling pathway targeted by a THP-containing drug

and a typical experimental workflow for THP ether synthesis.
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Caption: FLT3 signaling pathway and inhibition by Gilteritinib.
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Caption: Experimental workflow for THP ether synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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